(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)acetic acid
Overview
Description
“(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)acetic acid” is a chemical compound with the molecular formula C6H6Cl2N2O2. It appears as a colorless to light yellow crystal or crystalline powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6Cl2N2O2/c1-3-5(7)6(8)10(9-3)2-4(11)12/h2H2,1H3,(H,11,12) . This indicates the presence of two chlorine atoms, two nitrogen atoms, and an acetic acid backbone in the molecule .Physical And Chemical Properties Analysis
This compound has a molecular weight of 209.03 g/mol. It is soluble in some polar organic solvents like chloroform, dichloromethane, and alcohol, but insoluble in water .Scientific Research Applications
Cyclisation and Heterocycles Synthesis
The reaction of similar pyrazolyl acetic acids with different electrophiles has been shown to yield a variety of interesting bicyclic heterocycles, useful in chemical synthesis. For example, the reaction of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with triethylorthoformate formed unexpected cyclic imide products, as fully characterized by NMR and X-ray crystallography (Smyth et al., 2007).
Synthesis of Pyrazole Derivatives
A variety of pyrazoline derivatives have been synthesized, demonstrating the versatility of pyrazole-based compounds in chemical synthesis. For instance, 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives were synthesized under sonication conditions, indicating the potential for efficient synthetic routes involving pyrazole compounds (Trilleras et al., 2013).
Corrosion Inhibition
Pyrazoline derivatives, which share a core structure with (4,5-dichloro-3-methyl-1H-pyrazol-1-yl)acetic acid, have been evaluated as corrosion inhibitors for mild steel in acidic media. These studies show that such compounds can be effective in protecting metals from corrosion, which has significant implications in industrial applications (Lgaz et al., 2018).
One-Pot Synthesis Approaches
Research has also demonstrated the potential for one-pot synthesis approaches using similar pyrazole derivatives, highlighting efficient and environmentally friendly methods for producing complex molecules (Xiao et al., 2011).
Electrochemical Studies
Pyrazoline derivatives have been the subject of electrochemical studies, providing insights into their potential applications in fields such as energy storage and conversion (Naik et al., 2013).
Crystal Structure Analysis
The crystal structures of various pyrazole compounds have been determined, which is crucial for understanding their chemical properties and potential applications in material science (Loh et al., 2013).
Safety and Hazards
Future Directions
While specific future directions for this compound are not mentioned in the search results, related compounds such as imidazole-containing compounds have shown a broad range of chemical and biological properties, making them important in the development of new drugs . Therefore, “(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)acetic acid” and its derivatives may also hold potential for future research and drug development.
Mechanism of Action
Target of Action
This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities . .
Mode of Action
Pyrazole derivatives, in general, are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes for this compound need further investigation.
Biochemical Pathways
Pyrazole derivatives have been found to impact a variety of biological pathways, but the specific pathways influenced by this compound remain to be determined .
Result of Action
Given the diverse biological activities of pyrazole derivatives, this compound could potentially have a wide range of effects . .
properties
IUPAC Name |
2-(4,5-dichloro-3-methylpyrazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O2/c1-3-5(7)6(8)10(9-3)2-4(11)12/h2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZKQIAHXWYVGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501241345 | |
Record name | 4,5-Dichloro-3-methyl-1H-pyrazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501241345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1228551-78-7 | |
Record name | 4,5-Dichloro-3-methyl-1H-pyrazole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228551-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dichloro-3-methyl-1H-pyrazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501241345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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